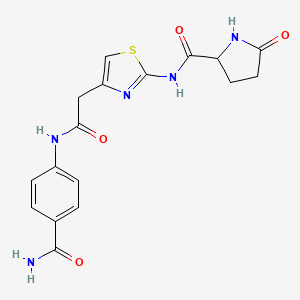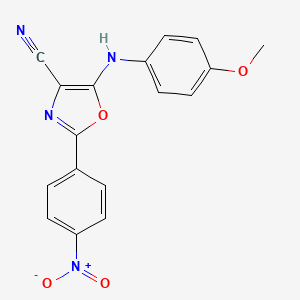![molecular formula C14H16N4O4S B2684347 3-{1-[2-(6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione CAS No. 2320684-31-7](/img/structure/B2684347.png)
3-{1-[2-(6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{1-[2-(6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a thiazolidine-2,4-dione ring with a piperidinyl and pyridazinyl moiety, making it a versatile candidate for numerous applications.
作用機序
Target of Action
The primary target of the compound 3-{1-[2-(6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione is the thyroid hormone receptor β (THR-β) . This receptor plays a crucial role in the regulation of lipid levels in the body .
Mode of Action
The compound this compound acts as an agonist at the thyroid hormone receptor β (THR-β) . This means it binds to this receptor and activates it, leading to a series of downstream effects .
Biochemical Pathways
Upon activation of the thyroid hormone receptor β (THR-β) by this compound, a series of biochemical pathways are affected. These primarily involve the regulation of lipid levels, including the reduction of LDL cholesterol (LDL-C) and triglycerides (TG) .
Pharmacokinetics
It has been reported that the compound exhibits an excellent safety profile and is efficacious at doses that show no impact on the central thyroid axis .
Result of Action
The molecular and cellular effects of the action of this compound include a decrease in LDL cholesterol (LDL-C) and triglycerides (TG) levels . These effects are observed when the compound is administered at once daily oral doses of 50 mg or higher for 2 weeks .
Action Environment
It is known that the compound exhibits an excellent safety profile and is efficacious at doses that show no impact on the central thyroid axis , suggesting that it may have a wide therapeutic window and could be less susceptible to environmental influences.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[2-(6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactionsCommon reagents used in these steps include acetic anhydride, piperidine, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production while maintaining consistency and efficiency .
化学反応の分析
Types of Reactions
3-{1-[2-(6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of compounds .
科学的研究の応用
3-{1-[2-(6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
類似化合物との比較
Similar Compounds
2-(3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile: This compound shares the pyridazinyl moiety and exhibits similar biological activities.
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives: These compounds have structural similarities and are studied for their inhibitory effects on specific enzymes.
Uniqueness
The uniqueness of 3-{1-[2-(6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple research fields highlight its versatility and importance .
特性
IUPAC Name |
3-[1-[2-(6-oxopyridazin-1-yl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c19-11-2-1-5-15-17(11)8-12(20)16-6-3-10(4-7-16)18-13(21)9-23-14(18)22/h1-2,5,10H,3-4,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAOETFGZXGSEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide](/img/structure/B2684268.png)
![5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B2684269.png)




![N-(1-(thiophen-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2684279.png)


![3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2684282.png)



